molecular formula C24H25N5O4S2 B2648837 (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 533868-87-0

(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Numéro de catalogue: B2648837
Numéro CAS: 533868-87-0
Poids moléculaire: 511.62
Clé InChI: HBISUIBHQSLKQQ-PNHLSOANSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a benzothiazole core substituted with ethoxy and ethyl groups, coupled with a sulfamoyl moiety modified by two 2-cyanoethyl groups. Its molecular formula is C₂₂H₂₁N₅O₃S₂, with a molecular weight of 467.6 g/mol and CAS number 850910-74-6 . The compound’s Z-configuration at the imine bond (C=N) in the benzothiazole ring is critical for its stereoelectronic properties, influencing interactions with biological targets such as enzymes or receptors. This compound is hypothesized to exhibit inhibitory activity against kinases or sulfotransferases due to its sulfamoyl group, which mimics phosphate or sulfate moieties in enzymatic substrates .

Propriétés

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4S2/c1-3-29-22-20(33-4-2)8-5-9-21(22)34-24(29)27-23(30)18-10-12-19(13-11-18)35(31,32)28(16-6-14-25)17-7-15-26/h5,8-13H,3-4,6-7,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBISUIBHQSLKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS No. 533868-87-0) is a member of the benzothiazole derivative class, which has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

  • Molecular Formula : C24H25N5O4S2
  • Molecular Weight : 511.62 g/mol
  • IUPAC Name : 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
  • InChI Key : HBISUIBHQSLKQQ-PNHLSOANSA-N

Structural Features

The compound features a central benzothiazole ring, a benzamide moiety, and a sulfamoyl group with two cyanoethyl substituents. The Z configuration indicates restricted rotation around the double bond, which may influence its biological interactions.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of p53 signaling and inhibition of cell proliferation.

Mutagenicity Studies

The compound has been classified as having strong mutagenic potential in Ames assays, indicating that it may pose risks in terms of genetic toxicity. Such findings necessitate caution in its use and further investigation into its safety profile .

Case Studies and Research Findings

StudyFindings
Study ADemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency.
Study BInvestigated mutagenic properties using the Ames test; results showed strong positive mutagenicity.
Study CExplored structure-activity relationships (SAR) among benzothiazole derivatives, highlighting the importance of substituents in enhancing biological activity.

Safety and Toxicity

Due to the lack of extensive research on this specific compound, detailed safety data such as toxicity levels, flammability, or reactivity is not available. However, related compounds have shown potential toxicity which warrants thorough safety evaluations before any therapeutic applications.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Key Functional Groups Biological Relevance
(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzothiazol-2-ylidene)benzamide Benzothiazole 4-Ethoxy, 3-ethyl, bis(2-cyanoethyl)sulfamoyl 467.6 Sulfamoyl, cyanoethyl, ethoxy Enzyme inhibition, receptor modulation
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thiones [7–9] () 1,2,4-Triazole Sulfonylphenyl, difluorophenyl ~400–420* Sulfonyl, C=S, NH Antimicrobial, antifungal activity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) () Thiadiazole-Isoxazole hybrid Phenyl, benzamide, isoxazole 348.39 C=O, C=N Anticancer, anti-inflammatory
(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzothiazol-2-ylidene)benzamide () Benzothiazole 4-Chloro, 3-methyl, bis(2-cyanoethyl)sulfamoyl ~450–460* Sulfamoyl, chloro, cyanoethyl Stereospecific enzyme inhibition

*Estimated based on structural analogs.

Key Distinctions :

The ethoxy group in the Z-compound improves solubility relative to halogenated analogs (e.g., chloro in ), which may reduce metabolic clearance .

Sulfamoyl Modifications: Bis(2-cyanoethyl)sulfamoyl groups introduce strong electron-withdrawing effects, stabilizing the thione tautomer (observed in IR spectra at 1247–1255 cm⁻¹ for related triazoles) . This contrasts with simpler sulfonamides lacking cyanoethyl groups, which exhibit less tautomeric stability.

Stereochemical Impact: The Z-configuration in the benzothiazole imine bond creates a planar geometry that facilitates hydrogen bonding with catalytic residues (e.g., histidine in kinases), unlike the E-isomer (), which adopts a non-planar conformation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.